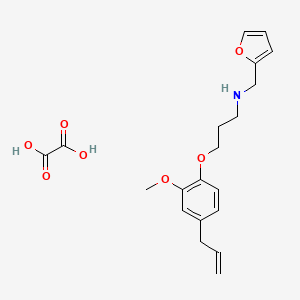![molecular formula C21H28N6O3S B4002979 2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide](/img/structure/B4002979.png)
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide
Overview
Description
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide is a complex organic compound that features an adamantyl group, a triazole ring, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the adamantyl-substituted triazole. This can be achieved by reacting 1-adamantylamine with 4-methyl-1,2,4-triazole-3-thiol under suitable conditions. The resulting intermediate is then coupled with N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the adamantyl moiety .
Scientific Research Applications
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, facilitating its passage through cell membranes. The triazole ring can interact with various enzymes and receptors, modulating their activity. The pyrimidine moiety may also contribute to the compound’s biological effects by interacting with nucleic acids or other cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler adamantyl derivative used in the synthesis of various compounds.
4-Methyl-1,2,4-triazole-3-thiol: A triazole derivative with similar chemical properties.
N-(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)acetamide: A pyrimidine derivative used in medicinal chemistry.
Uniqueness
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide is unique due to its combination of an adamantyl group, a triazole ring, and a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-25-15(7-17(29)26(2)20(25)30)22-16(28)11-31-19-24-23-18(27(19)3)21-8-12-4-13(9-21)6-14(5-12)10-21/h7,12-14H,4-6,8-11H2,1-3H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUYOWWKFPGCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC(=O)CSC2=NN=C(N2C)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-chloro-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4002902.png)
![N-[2-[2-(4-bromo-2-methylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002908.png)
![8-(diphenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B4002915.png)
![4-[4-(2-Bromo-4-chlorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B4002923.png)
![4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4002930.png)
![methyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate](/img/structure/B4002964.png)
![[4-(3-bromophenoxy)butyl]isopropylamine oxalate](/img/structure/B4002970.png)
![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002971.png)

![1-[2-(3-Bromophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4002986.png)
![1-[4-(2-Bromo-6-chloro-4-methylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4002991.png)
![methyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4002997.png)
![1-{2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4003000.png)
